2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Overview
Description
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H16ClN3O and its molecular weight is 217.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising results as anticancer agents .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the development of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Result of Action
Compounds with a 1,2,4-oxadiazole scaffold have shown promising results as anticancer agents . For instance, one such compound exhibited in-vitro anti-cancer activities with IC50 values of 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
Action Environment
The synthesis of 1,2,4-oxadiazoles has been achieved in a naoh–dmso medium at ambient temperature , suggesting that the compound’s synthesis and potentially its action could be influenced by environmental conditions such as temperature and pH.
Properties
IUPAC Name |
5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCACJJSEQNYRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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